Sub‑Nanomolar GPR35 Desensitization Potency Versus the 4‑Methoxybenzyl Analog
In a CHO‑K1 cell‑based DMR desensitization assay, 1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine inhibited zaprinast‑induced GPR35 activation with an IC₅₀ of 0.740 nM [1]. Under comparable conditions, the 4‑methoxybenzyl analog 1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine (CHEMBL4848109) exhibited an IC₅₀ of only 300 nM [2]. The 3‑phenoxybenzyl substitution therefore confers an approximately 405‑fold enhancement in functional desensitization potency.
| Evidence Dimension | Functional desensitization potency at human GPR35 |
|---|---|
| Target Compound Data | IC₅₀ = 0.740 nM (CHO-K1 cells, zaprinast-induced DMR desensitization) |
| Comparator Or Baseline | 1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine IC₅₀ = 300 nM (HT-29 cells, DMR reduction assay) |
| Quantified Difference | ~405‑fold more potent |
| Conditions | Human GPR35 expressed in CHO‑K1/HT‑29 cells; DMR desensitization assay with 1 μM zaprinast |
Why This Matters
A 405‑fold potency differential means that substituting the 4‑methoxybenzyl analog for the 3‑phenoxybenzyl compound would require micromolar concentrations to achieve the same receptor desensitization, potentially confounding dose–response studies and increasing off‑target risk.
- [1] BindingDB. Entry BDBM50575549 (CHEMBL3306990). IC₅₀ = 0.740 nM; agonist activity at human GPR35 expressed in CHO-K1 cells assessed as desensitization of zaprinast-induced DMR response. Available at: bindingdb.org. View Source
- [2] BindingDB. Entry BDBM50575528 (CHEMBL4848109). IC₅₀ = 300 nM; agonist activity at human GPR35 expressed in HT-29 cells assessed as reduction in DMR response. Available at: bindingdb.org. View Source
